Enantioselectivity in Cyclopropane C–H Arylation: Wasa-Yu Ligand (L27) vs. TcBoc-Phe-OH (L17)
In the Pd(II)-catalyzed enantioselective C–H arylation of cyclopropanes with phenylboronic acid pinacol ester, the Wasa-Yu MPAA ligand (designated L27) provides an enantiomeric excess (ee) of 93% [1]. This is a substantial improvement over the simpler TcBoc-protected phenylalanine ligand (L17), which gives an ee of 85% under identical reaction conditions [1]. The optimization demonstrates that the specific structural features of L27—including the 2,6-difluorophenyl substitution and the optimized protecting group—are crucial for achieving the highest levels of stereoinduction.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 93% ee |
| Comparator Or Baseline | TcBoc-Phe-OH (L17): 85% ee |
| Quantified Difference | 8 percentage points improvement |
| Conditions | 0.1 mmol substrate, 5 mol% Pd(OAc)₂, 10 mol% ligand, 1.0 equiv Ph–BPin, 1.0 equiv Ag₂CO₃, 3.0 equiv NaHCO₃, 0.5 equiv BQ, 5 equiv H₂O, t-AmylOH, 40 °C, N₂, 12 h |
Why This Matters
A higher ee value directly translates to a more enantiopure product, which is critical for applications in pharmaceutical synthesis where stereochemistry dictates biological activity.
- [1] Wasa, M., Engle, K. M., Lin, D. W., Yoo, E. J., & Yu, J.-Q. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 133(49), 19598–19601. View Source
